molecular formula C15H17NO3 B6416231 Ethyl 2-{7-hydroxy-1H,2H,3H,4H-cyclopenta[b]indol-3-ylacetate CAS No. 1206124-13-1

Ethyl 2-{7-hydroxy-1H,2H,3H,4H-cyclopenta[b]indol-3-ylacetate

Cat. No. B6416231
M. Wt: 259.30 g/mol
InChI Key: QPXXHQCMPZUYDB-UHFFFAOYSA-N
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Patent
US09447041B2

Procedure details

To a 3-neck 250 mL round bottom flask was charged E/Z mixture of ethyl 2-(7-(benzyloxy)-1,2-dihydrocyclopenta[b]indol-3(4H)-ylidene)acetate (15 g, 432 mmol) and purged with N2. 10% Pd/C (50% wet; 2.34 g, 22.02 mmol) was charged and the contents degassed 3× with N2 followed by addition of ethyl acetate (120 mL, 1226 mmol). The solution was degassed 3× with N2 and followed by the pre-activation of the catalyst with the addition of formic acid (4.97 mL, 130 mmol). The mixture was allowed to stir for 1-2 minutes. Triethylamine (18.05 mL, 130 mmol) was charged drop-wise maintaining an internal temperature between about 24° C. to 30° C. The reaction was held at 30° C. for 1 h to allow for reaction completion. The reaction progression was monitored by HPLC. Upon reaction completion, the solution was cooled to 20° C. and the catalyst Pd/C was removed via vacuum filtration and rinsed with 30 mL of ethyl acetate. Water (90 mL) was charged to the filtrate and the biphasic mixture was partitioned. The organics were washed with water (2×90 mL), concentrated under vacuum in bath temp 40° C. to a minimum stir volume, chased with ethyl acetate (1×30 mL) and further concentrated under vacuum to a minimum stir volume. Ethyl acetate (22.5 mL) was charged to the crude and the resulting solution was heated to 60° C. Heptanes (67.5 mL) were charged maintaining the internal temperature at 60° C. whereupon crystallization was initiated. The slurry was cooled to 40° C. and aged for 1 h, further cooled to 5-10° C. and aged for 0.5 h. The slurry was filtered, the filter cake rinsed with heptanes (2×60 mL) and the solids dried in the vacuum oven set to 40° C. to afford the title compound (8.86 g, 79% yield) as light beige solids.
Name
ethyl 2-(7-(benzyloxy)-1,2-dihydrocyclopenta[b]indol-3(4H)-ylidene)acetate
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step Two
Quantity
4.97 mL
Type
reactant
Reaction Step Three
Quantity
18.05 mL
Type
reactant
Reaction Step Four
Name
Quantity
2.34 g
Type
catalyst
Reaction Step Five
Yield
79%

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:17]=[CH:16][C:15]2[NH:14][C:13]3[C:18](=[CH:21][C:22]([O:24][CH2:25][CH3:26])=[O:23])[CH2:19][CH2:20][C:12]=3[C:11]=2[CH:10]=1)C1C=CC=CC=1.C(OCC)(=O)C.C(O)=O.C(N(CC)CC)C>[Pd]>[OH:8][C:9]1[CH:17]=[CH:16][C:15]2[NH:14][C:13]3[CH:18]([CH2:21][C:22]([O:24][CH2:25][CH3:26])=[O:23])[CH2:19][CH2:20][C:12]=3[C:11]=2[CH:10]=1

Inputs

Step One
Name
ethyl 2-(7-(benzyloxy)-1,2-dihydrocyclopenta[b]indol-3(4H)-ylidene)acetate
Quantity
15 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=2C3=C(NC2C=C1)C(CC3)=CC(=O)OCC
Step Two
Name
Quantity
120 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
4.97 mL
Type
reactant
Smiles
C(=O)O
Step Four
Name
Quantity
18.05 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
2.34 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
to stir for 1-2 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a 3-neck 250 mL round bottom flask was charged
CUSTOM
Type
CUSTOM
Details
purged with N2
CUSTOM
Type
CUSTOM
Details
the contents degassed 3× with N2
CUSTOM
Type
CUSTOM
Details
The solution was degassed 3× with N2
TEMPERATURE
Type
TEMPERATURE
Details
maintaining an internal temperature between about 24° C. to 30° C
WAIT
Type
WAIT
Details
The reaction was held at 30° C. for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to allow for reaction completion
CUSTOM
Type
CUSTOM
Details
Upon reaction completion
CUSTOM
Type
CUSTOM
Details
the catalyst Pd/C was removed via vacuum filtration
WASH
Type
WASH
Details
rinsed with 30 mL of ethyl acetate
ADDITION
Type
ADDITION
Details
Water (90 mL) was charged to the filtrate
CUSTOM
Type
CUSTOM
Details
the biphasic mixture was partitioned
WASH
Type
WASH
Details
The organics were washed with water (2×90 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum in bath temp 40° C. to a minimum stir volume
CONCENTRATION
Type
CONCENTRATION
Details
further concentrated under vacuum to a minimum stir volume
ADDITION
Type
ADDITION
Details
Ethyl acetate (22.5 mL) was charged to the crude
TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution was heated to 60° C
ADDITION
Type
ADDITION
Details
Heptanes (67.5 mL) were charged
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the internal temperature at 60° C.
CUSTOM
Type
CUSTOM
Details
whereupon crystallization
TEMPERATURE
Type
TEMPERATURE
Details
The slurry was cooled to 40° C. and aged for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
further cooled to 5-10° C. and aged for 0.5 h
Duration
0.5 h
FILTRATION
Type
FILTRATION
Details
The slurry was filtered
WASH
Type
WASH
Details
the filter cake rinsed with heptanes (2×60 mL)
CUSTOM
Type
CUSTOM
Details
the solids dried in the vacuum oven
CUSTOM
Type
CUSTOM
Details
set to 40° C.

Outcomes

Product
Details
Reaction Time
1.5 (± 0.5) min
Name
Type
product
Smiles
OC1=CC=2C3=C(NC2C=C1)C(CC3)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 8.86 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 7.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.